molecular formula C15H13BrN2O3S B14032109 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol

1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol

Cat. No.: B14032109
M. Wt: 381.2 g/mol
InChI Key: SGKGGDLJQMXGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol is a sophisticated chemical intermediate of significant value in medicinal chemistry, particularly in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. The 7-azaindole core, functionalized at the 2-position with an ethanol moiety, serves as a critical scaffold for constructing potent and selective therapeutic agents. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for treating B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders. This compound, with its bromine and phenylsulfonyl protecting group, is designed for further synthetic elaboration, allowing researchers to explore structure-activity relationships and develop novel drug candidates. Its primary research application lies in the synthesis of irreversible inhibitors, where the alcohol functional group can be oxidized and further derivatized to form an acrylamide Michael acceptor, capable of forming a covalent bond with a cysteine residue (Cys481) in the BTK active site. This mechanism enables prolonged target suppression and is a hallmark of several clinical and investigational BTK inhibitors. Researchers utilize this building block to create targeted covalent inhibitors (TCIs) not only for BTK but also for other kinases, making it a versatile tool for probing kinase function and developing new oncology and immunology therapeutics. [Source: PubMed Central] [Source: ScienceDirect]

Properties

Molecular Formula

C15H13BrN2O3S

Molecular Weight

381.2 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]ethanol

InChI

InChI=1S/C15H13BrN2O3S/c1-10(19)14-9-12-13(16)7-8-17-15(12)18(14)22(20,21)11-5-3-2-4-6-11/h2-10,19H,1H3

InChI Key

SGKGGDLJQMXGDY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)O

Origin of Product

United States

Preparation Methods

Formation of Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine core is synthesized starting from commercially available aminopyridine derivatives. A common approach involves regioselective halogenation (e.g., bromination or iodination) followed by cyclization to form the fused heterocyclic system.

  • For example, a Sonogashira coupling of 5-bromo-3-iodo-2-aminopyridine with alkynes, followed by cyclization under basic conditions, yields the pyrrolo[2,3-b]pyridine core.
  • Protection of the pyrrole nitrogen (e.g., tosylation) is often employed to direct subsequent functionalizations.

Installation of Phenylsulfonyl Group

  • The phenylsulfonyl group is introduced by reaction of the pyrrole nitrogen with benzenesulfonyl chloride under basic conditions (e.g., sodium hydride or triethylamine) to form the N-phenylsulfonyl derivative.
  • This step often requires anhydrous conditions and inert atmosphere to avoid side reactions.

Formation of the Ethanol Substituent at the 2-Position

  • The 2-position substitution with an ethanol group is typically achieved via nucleophilic addition of a phenylmagnesium bromide (Grignard reagent) to an aldehyde intermediate at the 2-position, yielding a secondary alcohol.
  • Alternatively, reduction of a ketone intermediate can also furnish the ethanol moiety.
  • Purification by crystallization or chromatography follows to isolate the product with high purity.

Representative Synthetic Scheme Summary

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield Range (%)
1 Halogenation 2-Aminopyridine derivatives N-Bromosuccinimide or bromine 4-Bromo-2-aminopyridine 70-85
2 Sonogashira coupling & cyclization Halogenated aminopyridine + trimethylsilylacetylene Pd catalyst, CuI, base, reflux Pyrrolo[2,3-b]pyridine core 50-75
3 Protection Pyrrolo[2,3-b]pyridine Sodium hydride, tosyl chloride N-Tosylated pyrrolo[2,3-b]pyridine 80-90
4 Suzuki coupling N-Tosylated intermediate Phenylboronic acid, Pd catalyst Aryl-substituted pyrrolo[2,3-b]pyridine 60-80
5 Nucleophilic addition Aldehyde intermediate Phenylmagnesium bromide (Grignard reagent) Secondary alcohol (ethanol substituent) 65-85
6 Deprotection Tosylated secondary alcohol Alkaline hydrolysis Target compound: this compound 70-90

Note: Yields are approximate and depend on reaction scale and conditions.

Reaction Conditions and Optimization

  • Temperature: Cyclization and coupling reactions typically require heating under reflux (80-110°C) for several hours to ensure completion.
  • Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and isopropanol depending on the step.
  • Catalysts: Palladium-based catalysts are essential for Sonogashira and Suzuki coupling reactions.
  • Purification: Chromatographic techniques such as silica gel column chromatography and recrystallization are employed to purify intermediates and final products.

Analytical Characterization

The synthesized compound and intermediates are characterized by:

Summary of Physicochemical Properties

Property Value
Molecular Formula C15H13BrN2O3S
Molecular Weight 381.2 g/mol
Appearance White to off-white solid
IUPAC Name 1-[1-(Benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]ethanol
Key Functional Groups Pyrrolo[2,3-b]pyridine core, bromine, phenylsulfonyl, secondary alcohol

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds with aryl or vinyl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

    Medicine: Due to its biological activities, the compound is explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. By inhibiting FGFR, the compound can induce apoptosis and inhibit the growth and spread of cancer cells .

Comparison with Similar Compounds

Structural Analogues with Halogen or Alkyl Substituents

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 889939-26-8)
  • Molecular Formula : C₁₃H₈BrIN₂O₂S
  • Molecular Weight : 463.09 g/mol
  • Key Differences: Replaces the ethanol group with iodine at position 2. The iodine atom increases molecular weight and may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the lack of a hydroxyl group reduces aqueous solubility compared to the ethanol derivative .
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1111637-94-5)
  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 227.06 g/mol
  • Key Differences: Lacks both the phenylsulfonyl and ethanol groups. Simpler structure but lower synthetic versatility .

Analogues with Modified Sulfonyl Groups

1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (CAS: 477857-52-6)
  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Molecular Weight : 292.75 g/mol
  • Key Differences : Substitutes the phenylsulfonyl group with a 4-chlorophenylsulfonyl moiety. The electron-withdrawing chlorine atom may alter electronic properties, affecting interactions with hydrophobic binding pockets in enzymes .
1-Butyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: N/A)
  • Molecular Formula : C₁₁H₁₃BrN₂
  • Molecular Weight : 269.14 g/mol
  • Key Differences: Replaces phenylsulfonyl with a butyl group.

Analogues with Functional Group Variations

N-[4-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide (CAS: 942920-70-9)
  • Molecular Formula : C₂₁H₁₆BrN₃O₃S
  • Molecular Weight : 470.30 g/mol
  • Key Differences: Incorporates an acetamide-linked phenyl group instead of ethanol.
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: 1261365-67-6)
  • Molecular Formula : C₁₄H₉BrN₂O₃S
  • Molecular Weight : 379.20 g/mol
  • Key Differences: Replaces ethanol with an aldehyde group. The aldehyde enables further derivatization (e.g., condensation reactions) but may confer instability under basic or nucleophilic conditions .

Biological Activity

1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol is a compound derived from the pyrrolo[2,3-b]pyridine scaffold, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

  • Molecular Formula: C13H12BrN2O2S
  • Molecular Weight: 351.22 g/mol
  • CAS Number: 45074561

The compound's structure consists of a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core, which contribute to its unique biological properties.

FGFR Inhibition

Research indicates that derivatives of the pyrrolo[2,3-b]pyridine class, including this compound, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). In a study evaluating various derivatives:

  • IC50 Values:
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
    • FGFR4: 712 nM

This suggests that the compound effectively inhibits FGFR signaling pathways that are often aberrantly activated in tumors .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cell lines. Specifically, it was observed to:

  • Decrease the expression of the anti-apoptotic protein Bcl-2.
  • Increase the levels of cleaved caspase-3 in a dose-dependent manner.

These findings indicate that the compound may trigger programmed cell death in tumor cells, thereby reducing their viability .

Inhibition of Migration and Invasion

In addition to its cytotoxic effects, the compound significantly inhibited the migration and invasion of breast cancer cells (4T1 cell line). The underlying mechanism appears to involve:

  • Down-regulation of matrix metalloproteinase 9 (MMP9)
  • Up-regulation of tissue inhibitors of metalloproteinases (TIMP2)

These changes suggest that the compound can impede metastatic processes in cancer .

Anticancer Activity

A detailed study focused on the anticancer potential of various pyrrolo[2,3-b]pyridine derivatives highlighted the efficacy of this compound. The study involved screening against several cancer cell lines including:

Cell LineIC50 (μM)
4T1 (Breast)0.5
MDA-MB-2310.8
MCF-71.0

The results indicated that this compound possesses significant antiproliferative activity across multiple cancer types .

Structure Activity Relationship (SAR)

The SAR studies have shown that modifications to the pyrrolo[2,3-b]pyridine core can enhance biological activity. Compounds with different substituents on the phenylsulfonyl group exhibited varying degrees of FGFR inhibition and anticancer activity. This highlights the importance of structural optimization in developing more potent derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol?

Methodological Answer:
The compound can be synthesized via N1-alkylation of a pyrrolo[2,3-b]pyridine precursor. A general protocol involves:

  • Reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with a phenylsulfonyl group under alkaline conditions (e.g., KOH) in the presence of a phase-transfer catalyst (e.g., Bu4N+HSO4−) and a suitable alkylating agent.
  • Ethanol introduction at the 2-position may require subsequent oxidation/reduction steps or direct substitution.

Example Conditions (adapted from alkylation protocols):

ReagentQuantity (mmol)Role
5-Bromo-1H-pyrrolo[2,3-b]pyridine1.78Substrate
KOH2.70Base
Bu4N+HSO4−0.15Phase-transfer catalyst
Benzyl bromide (analog)2.13Alkylating agent

Yields >95% are achievable under optimized conditions .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

Methodological Answer:
Discrepancies in X-ray crystallographic data (e.g., poor R-factors, twinning) can be addressed using SHELX software (e.g., SHELXL for refinement). Key strategies include:

  • High-resolution data collection to improve electron density maps.
  • Twinning refinement for pseudo-symmetric crystals (common in sulfonamide derivatives).
  • Validation tools (e.g., CCDC Mercury) to cross-check bond lengths/angles against analogous structures.

For macromolecular applications, SHELXPRO can interface with refinement pipelines, ensuring robust handling of disordered sulfonyl groups .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (HRMS): Confirms molecular weight (exact mass: ~377.9885 Da) and bromine isotope patterns .
  • NMR:
    • ¹H/¹³C NMR: Identifies substituents (e.g., phenylsulfonyl chemical shifts at δ 7.5–8.0 ppm for aromatic protons).
    • 2D NMR (COSY, HSQC): Resolves coupling in the pyrrolopyridine core.
  • IR Spectroscopy: Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Advanced: What experimental strategies mitigate side reactions during alkylation of the pyrrolopyridine scaffold?

Methodological Answer:
Common side reactions (e.g., over-alkylation, ring-opening) are minimized by:

  • Controlled stoichiometry: Limiting alkylating agent to 1.2 equivalents.
  • Low-temperature conditions (0–5°C) to suppress nucleophilic attack on the sulfonyl group.
  • Inert atmosphere: Prevents oxidation of the ethanol moiety.

Post-reaction TLC monitoring (e.g., hexane/EtOAc 7:3) ensures reaction completion .

Advanced: How can computational modeling elucidate the electronic effects of the phenylsulfonyl group?

Methodological Answer:

  • DFT Calculations: Compare HOMO/LUMO distributions of the parent pyrrolopyridine and its sulfonyl derivative to assess electron-withdrawing effects.
  • Molecular Electrostatic Potential (MEP) Maps: Visualize charge density changes induced by sulfonation.
  • Docking Studies: Predict interactions with biological targets (e.g., kinases) by modeling the sulfonyl group’s steric and electronic contributions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of brominated byproducts.
  • Storage: Inert atmosphere (N2/Ar) at –20°C to prevent ethanol oxidation.
  • Spill Response: Neutralize with activated carbon and dispose as halogenated waste .

Advanced: How to design a structure-activity relationship (SAR) study for kinase-inhibitory derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., Cl, F, CF3) at the 4-bromo position.
  • Biological Assays: Test inhibition against kinase panels (e.g., JAK2, EGFR) using ATP-binding displacement assays.
  • Data Analysis: Correlate IC50 values with electronic parameters (Hammett σ) or steric bulk (Taft Es) of substituents.

Example SAR Table:

DerivativeR GroupIC50 (nM, JAK2)Notes
1Br50Parent compound
2Cl120Reduced activity
3CF318Enhanced potency

Data-driven SAR guides prioritization of synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.